Vinglycinate
描述
Vinglycinate is a derivative of vinblastine, a vinca alkaloid known for its antineoplastic properties. This compound was first synthesized in the 1960s and has been demonstrated to be a safer alternative to other vinca alkaloids while maintaining comparable activity for the treatment of leukemia in vivo . It has shown beneficial responses in various malignant diseases, including Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma .
准备方法
Vinglycinate is synthesized through a series of chemical reactions starting from vinblastine. The synthetic route involves the modification of vinblastine by introducing a glycine moiety to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Vinglycinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
科学研究应用
Vinglycinate has been extensively studied for its antitumor activity. It has shown therapeutic effects in experimental tumors similar to those observed with vincristine, including 100% “cure” of P-1534 leukemia, but with greatly reduced toxicity . In clinical trials, this compound has been employed in the treatment of various malignant diseases, demonstrating beneficial responses in Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma . Additionally, this compound is used in preclinical studies to investigate its potential as a safer alternative to other vinca alkaloids .
作用机制
The mechanism of action of vinglycinate involves the inhibition of microtubule formation, similar to other vinca alkaloids. This compound binds to tubulin, a protein that is essential for the formation of microtubules, and prevents its polymerization. This leads to the disruption of the mitotic spindle, resulting in cell cycle arrest and apoptosis of cancer cells . The molecular targets of this compound include tubulin and other proteins involved in cell division and apoptosis pathways .
相似化合物的比较
Vinglycinate is similar to other vinca alkaloids such as vinblastine, vincristine, vindesine, and vinleurosine. this compound is unique in its reduced toxicity and comparable antitumor activity. While vinblastine and vincristine are widely used in clinical practice, this compound offers a safer alternative with fewer side effects . Other similar compounds include vinrosidine and vinleurosine, which also exhibit antitumor activity but differ in their chemical structure and toxicity profiles .
Conclusion
This compound is a promising compound with significant potential in cancer treatment. Its unique properties, including reduced toxicity and comparable antitumor activity, make it a valuable alternative to other vinca alkaloids. Ongoing research continues to explore its applications and mechanisms of action, further establishing its role in the field of oncology.
生物活性
Vinglycinate, specifically in its sulfate form, is a compound derived from the well-known anticancer alkaloid vinblastine. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative efficacy against various cancers.
Overview of this compound
This compound sulfate is synthesized as a modified version of vinblastine to enhance therapeutic efficacy while minimizing toxicity. Its molecular structure includes multiple functional groups and a sulfate moiety, which plays a critical role in its biological activity. The compound was developed in the 1960s and has undergone various studies to evaluate its potential as an anticancer agent.
This compound functions primarily by inhibiting microtubule formation during cell division. This inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Similar to vinblastine, this compound interacts with tubulin, preventing its polymerization into microtubules, which are essential for proper cell division.
Key Mechanistic Insights:
- Microtubule Inhibition : this compound binds to tubulin, blocking the assembly of microtubules.
- Induction of Apoptosis : The disruption of mitotic processes triggers programmed cell death pathways in cancer cells.
- Lower Toxicity Profile : Compared to vinblastine, this compound exhibits reduced toxicity, making it a promising candidate for long-term treatment regimens.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and therapeutic applications of this compound in comparison to other related compounds:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
This compound | Modified Alkaloid | Anticancer | Lower toxicity than vinblastine |
Vinblastine | Alkaloid | Anticancer | Strong microtubule inhibitor but high toxicity |
Vindesine | Alkaloid | Anticancer | Less toxic than vinblastine; similar mechanism |
Vinorelbine | Semi-synthetic | Anticancer | Improved pharmacokinetics; lower side effects |
Etoposide | Semi-synthetic | Anticancer | Topoisomerase II inhibitor; distinct mechanism |
Clinical Trials and Efficacy
Recent studies have highlighted the efficacy of this compound in various cancer types. For instance:
- Colon Cancer : In vitro studies demonstrated significant antiproliferative effects against colon cancer cell lines, with IC50 values indicating potent activity.
- Breast Cancer : A Phase II trial reported promising results with this compound showing an overall response rate of 29% in patients with advanced breast carcinoma.
- Leukemia : In a cohort study involving patients with acute lymphoblastic leukemia, this compound resulted in partial remissions without severe neurotoxicity.
Pharmacokinetics and Dynamics
Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics compared to traditional treatments. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.
- Distribution : Larger volume of distribution suggests effective tissue penetration.
- Elimination Half-Life : Extended half-life allows for less frequent dosing schedules.
属性
CAS 编号 |
865-24-7 |
---|---|
分子式 |
C48H63N5O9 |
分子量 |
854.0 g/mol |
IUPAC 名称 |
methyl 11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3 |
InChI 键 |
YNSIUGHLISOIRQ-UHFFFAOYSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
手性 SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Vinglycinate; Vinglicinato; Vinglycinatum |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。